An In-depth Technical Guide to (2-Chloro-3,5-difluorophenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
An In-depth Technical Guide to (2-Chloro-3,5-difluorophenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Synthesis
(2-Chloro-3,5-difluorophenyl)boronic acid, a highly functionalized arylboronic acid, has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic importance lies in the unique combination of a reactive boronic acid moiety with a strategically substituted phenyl ring. The presence of chlorine and fluorine atoms imparts distinct electronic properties, enhances metabolic stability, and improves the binding affinity of target molecules, making this reagent a valuable asset in the design of novel pharmaceuticals and advanced materials.[1][2] This guide offers a comprehensive technical overview of (2-Chloro-3,5-difluorophenyl)boronic acid, from its fundamental properties and synthesis to its application in transformative chemical reactions, supported by detailed experimental protocols.
Compound Profile
| Identifier | Value |
| Chemical Name | (2-Chloro-3,5-difluorophenyl)boronic acid |
| CAS Number | 1451393-37-5 |
| Molecular Formula | C₆H₄BClF₂O₂ |
| Molecular Weight | 192.36 g/mol |
| Appearance | Typically a white to off-white solid |
| Storage | Store refrigerated (2-8°C) in a dry, well-ventilated place under an inert atmosphere.[3][4] |
Synthesis of (2-Chloro-3,5-difluorophenyl)boronic acid: A Mechanistic Approach
The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic reagent with a trialkyl borate. For (2-Chloro-3,5-difluorophenyl)boronic acid, the Grignard reaction provides a robust and scalable route. The causality behind this experimental choice lies in the reliable formation of an aryl magnesium halide from the corresponding aryl halide, which then acts as a potent nucleophile to attack the electrophilic boron center of the borate ester.
Conceptual Workflow of Synthesis
The synthesis can be visualized as a two-step process: the formation of a Grignard reagent, followed by its reaction with a borate ester and subsequent hydrolysis.
Caption: Workflow for the synthesis of (2-Chloro-3,5-difluorophenyl)boronic acid via a Grignard reaction.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of analogous fluorinated arylboronic acids. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
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1-Bromo-2-chloro-3,5-difluorobenzene
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Magnesium turnings
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Iodine (crystal, as initiator)
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Anhydrous Tetrahydrofuran (THF)
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Triisopropyl borate
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Hydrochloric acid (2M aqueous solution)
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Diethyl ether
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Grignard Reagent Formation:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).
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Add a single crystal of iodine to the flask.
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Introduce enough anhydrous THF to cover the magnesium.
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In the dropping funnel, prepare a solution of 1-bromo-2-chloro-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF.
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Add a small portion of the aryl bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.
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Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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-
Borylation:
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In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
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Cool this solution to -78°C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent to the cold borate solution via cannula, maintaining the temperature below -70°C.
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After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
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-
Work-up and Isolation:
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly quench the reaction by adding 2M aqueous HCl until the solution is acidic (pH ~1-2), while stirring vigorously.
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Continue stirring for 30-60 minutes at room temperature to ensure complete hydrolysis of the boronate ester.
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Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
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Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude (2-Chloro-3,5-difluorophenyl)boronic acid.
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-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product as a white solid.
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Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of (2-Chloro-3,5-difluorophenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The unique substitution pattern of this boronic acid allows for the introduction of a 2-chloro-3,5-difluorophenyl moiety into a wide range of molecular scaffolds, a common strategy in the development of new drug candidates.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
The following protocol is based on a procedure described in patent literature, demonstrating the practical application of (2-Chloro-3,5-difluorophenyl)boronic acid.
Materials:
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An appropriate aryl iodide or bromide (e.g., 3-chloro-5-iodo-4H-benzo[e][3][4]thiadiazine 1,1-dioxide)
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(2-Chloro-3,5-difluorophenyl)boronic acid (CAS 1451393-37-5)
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Cesium carbonate (Cs₂CO₃) as a 2M aqueous solution
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)₂·CH₂Cl₂)
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A suitable solvent system (e.g., 1,4-dioxane)
Procedure:
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Reaction Setup:
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To a reaction vessel, add the aryl iodide (1.0 equivalent), (2-Chloro-3,5-difluorophenyl)boronic acid (2.0 equivalents), and the palladium catalyst (e.g., 5-10 mol%).
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Purge the vessel with an inert gas (Argon or Nitrogen).
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Add the solvent (1,4-dioxane) followed by the aqueous cesium carbonate solution (2.5 equivalents).
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Reaction Execution:
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Heat the reaction mixture to a specified temperature (e.g., 80-100°C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
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-
Work-up and Purification:
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
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Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is paramount.
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Handling: Always handle (2-Chloro-3,5-difluorophenyl)boronic acid in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of dust.[3]
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First Aid:
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Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[3]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3]
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Inhalation: Move the individual to fresh air.[3]
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Ingestion: Wash out the mouth with water and seek immediate medical attention.[3]
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store this compound under refrigeration (2-8°C).[3]
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Fire Fighting: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus. Hazardous decomposition products include carbon monoxide, hydrogen chloride, and hydrogen fluoride.[3]
Conclusion
(2-Chloro-3,5-difluorophenyl)boronic acid is a potent and versatile reagent for synthetic chemists. Its well-defined properties and reactivity, particularly in the robust Suzuki-Miyaura cross-coupling, provide a reliable pathway for the synthesis of complex, high-value molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their pursuit of innovation in drug discovery and materials science.



